molecular formula C13H11BrO B1277834 4-Bromo-4'-methoxybiphenyl CAS No. 58743-83-2

4-Bromo-4'-methoxybiphenyl

Cat. No. B1277834
CAS RN: 58743-83-2
M. Wt: 263.13 g/mol
InChI Key: CMYZTJCWFRFRIW-UHFFFAOYSA-N
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Description

4-Bromo-4'-methoxybiphenyl is a biphenyl compound with a bromine atom attached to one phenyl ring and a methoxy group attached to the other. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the o-bromo-p-methoxyphenyl ether group, which is structurally similar to 4-Bromo-4'-methoxybiphenyl, has been introduced as a new protecting/radical translocating (PRT) group that can generate radicals from C–H bonds β to oxygen atoms. This group can be introduced by Mitsunobu reaction or Williamson ether synthesis and removed by oxidation with ceric ammonium nitrate . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been achieved starting from a related methoxy-substituted phenyl compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, revealing intermolecular contacts examined by Hirshfeld surfaces . Another study on 2-(3-Bromo-4-methoxyphenyl)acetic acid described the coplanar arrangement of the methoxy group with the phenyl ring and the electron-withdrawing nature of the bromine atom .

Chemical Reactions Analysis

Chemical reactions involving bromo-methoxybiphenyl compounds have been investigated, such as the photoinduced polymerization of 4-bromo-4'-hydroxybiphenyl on Ag(111), which resulted in the formation of covalently linked polyphenylene polymer chains . Another study reported the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, demonstrating the potential of these compounds in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Bromo-4'-methoxybiphenyl have been extensively studied. The compound (4-Methoxyphenyl) methanaminium bromide was developed for nonlinear optical applications, and its structure, stability, and optical properties were analyzed . The title compound in another study, N-(2-Bromophenyl)-N'-(4-methoxybenzoyl)thiourea, showed specific dihedral angles between the methoxybenzoyl and bromophenyl fragments, which could influence its reactivity and physical properties .

Scientific Research Applications

Metabolism Studies

4-Bromo-4'-methoxybiphenyl and its related compounds have been extensively studied in the context of metabolism. For instance, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been investigated, identifying various metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid and 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol (Kanamori et al., 2002). This research provides insights into the metabolic pathways and transformations of brominated biphenyl compounds in biological systems.

Synthesis and Chemical Applications

4-Bromo-4'-methoxybiphenyl serves as a key intermediate in the synthesis of various materials. For example, it is used in synthesizing liquid crystal display materials. Studies have explored the synthesis process, focusing on improving yield and efficiency, such as through the use of trifluoroacetohypobromous anhydride (Ren Guo-du, 2001). Additionally, it's used as a building block in molecular electronics, particularly in the synthesis of thiol end-capped molecular wires (Stuhr-Hansen et al., 2005).

Antibacterial Properties

Research has identified bromophenol derivatives, including compounds related to 4-Bromo-4'-methoxybiphenyl, exhibiting antibacterial properties. A study on the marine red alga Rhodomela confervoides found compounds like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(hydroxymethyl) 1,2-benzenediol showing moderate antibacterial activity (Xu et al., 2003). This suggests potential applications in developing new antibacterial agents.

Corrosion Inhibition

In the context of material science, derivatives of 4-Bromo-4'-methoxybiphenyl have been studied for their corrosion inhibition properties. A study on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its effectiveness in inhibiting corrosion of mild steel, suggesting applications in protective coatings and industrial material preservation (Al-amiery et al., 2020).

Cancer Research

Compounds similar to 4-Bromo-4'-methoxybiphenyl have been identified for their potential in cancer research. For instance, bromophenol derivatives from Rhodomela confervoides were evaluated for their activity against human cancer cell lines, though they were found inactive in this particular study (Zhao et al., 2004). This highlights the ongoing exploration of brominated compounds in oncological research.

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting 4-Bromo-4’-methoxybiphenyl . In case of ingestion, immediate medical assistance should be sought . It’s also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

properties

IUPAC Name

1-bromo-4-(4-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYZTJCWFRFRIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398664
Record name 4-Bromo-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-methoxybiphenyl

CAS RN

58743-83-2
Record name 4-Bromo-4'-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-4'-methoxybiphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Part A: To a solution of 12.4 grams (5.0 mmol) of 4-(4′-bromophenyl)phenol in 50 mL of dimethylformamide was added 10.1 grams of potassium carbonate followed by 10.51 grams of iodomethane and this stirred at room temperature for 48 hours. The solution was diluted with 400 mL of water and extracted with ethyl acetate. The organics were dried over magnesium sulfate filtered and concentrated to yield 14.1 grams of crude product. Purification by recrystallization from ethyl acetate hexane gave 8.2 grams of 4-(4′-bromophenyl)anisole as a white crystalline solid.
Quantity
12.4 g
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reactant
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10.1 g
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50 mL
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solvent
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10.51 g
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reactant
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Quantity
400 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under an argon atmosphere, p-dibromobenzene (9.99 g), 4-methoxyphenylboronic acid (2.03 g) and tetrakistriphenylphosphine palladium (497 mg) were dissolved in dimethoxyethane (20 ml). A 2M aqueous sodium carbonate solution (20 ml) was added and the mixture was heated under reflux for 14 h. The reaction mixture was cooled to room temperature and the precipitated crystals were collected by filtration. The obtained crystals were dissolved in ethyl acetate and insoluble materials were filtered off. The solvent was evaporated and the obtained solid was washed with hexane to give the title compound (2.09 g) as a colorless solid.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
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[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
497 mg
Type
reactant
Reaction Step One
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20 mL
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solvent
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Katagiri, S Ota, T Ohira, T Yamao… - Journal of heterocyclic …, 2007 - Wiley Online Library
… To the resulting reaction mixture 4-bromo-4'methoxybiphenyl (5) (55.3 g, 210 mmoles) and tetrakis(triphenylphosphine)palladium(0) (3.1 g, 2.7 mmoles) were added and kept at 50 C for …
Number of citations: 68 onlinelibrary.wiley.com
GW Gray, A Mosley - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The lower homologues of the series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls have been prepared and their liquid crystal transition temperatures determined. The trends in the …
Number of citations: 104 pubs.rsc.org
S Sudhakar, A Sellinger - Macromolecular rapid …, 2006 - Wiley Online Library
… A procedure identical to that for 3 was followed in which the bromo compound was replaced with either 4-bromoanisole or 4-bromo-4′-methoxybiphenyl and the amine was replaced …
Number of citations: 56 onlinelibrary.wiley.com
T Matsuo, C Rössiger, J Herr, R Göttlich… - RSC …, 2020 - pubs.rsc.org
… as poor soluble solvent, yielding 4-bromo-4′-methoxybiphenyl (4.21 g, 16.0 mmol, 80%). … ) was immediately added and subsequently 4-bromo-4′-methoxybiphenyl (1.743 g, 6.624 …
Number of citations: 4 pubs.rsc.org
X Liu, B Ding, M Han, Z Yang, J Chen, P Shi… - Angewandte …, 2023 - Wiley Online Library
… DP was synthesized by a two-step Buchwald-Hartwig coupling reaction from 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene, p-anisidine and 4-bromo-4'-methoxybiphenyl, see Scheme S1 and …
Number of citations: 11 onlinelibrary.wiley.com
N Basarić, N Cindro, D Bobinac… - Photochemical & …, 2011 - Springer
… The Grignard reagent was prepared from 4-bromo-4′methoxybiphenyl (1.16 g, 4.41 mmol) and magnesium (0.12 g, 4.8 mmol), and reacted with benzophenone (0.80 g, 4.41 mmol) to …
Number of citations: 36 link.springer.com
PP Shivali, A Chaudhary, P Devi - 2020 - researchgate.net
… From diazotized p-bromoaniline and anisole a 20% yield of 4-bromo-2’-methoxybiphenyl and a 7% yield of 4bromo-4’-methoxybiphenyl are obtained. Ghosh, Pascall and Todd …
Number of citations: 0 www.researchgate.net
M Nakamura, K Sawasaki, Y Okamoto… - Journal of the Chemical …, 1994 - pubs.rsc.org
UV irradiation of bis(4-methoxyphenyl) methylphosphonate 1a in methanol gave 4,4′-dimethoxybiphenyl 2a as the main product through an intramolecular excimer. With 4-…
Number of citations: 5 pubs.rsc.org
CJ Kelley, K Ansu, W Budisusetyo… - Journal of …, 2001 - Wiley Online Library
… For any synthesis of 4''-methoxyazaterphenyl 3, we required 4-bromo-4'-methoxybiphenyl, 4f as the starting material. Reaction of 4-methoxybiphenyl 4a in chloroform with 1.0 equivalent …
Number of citations: 28 onlinelibrary.wiley.com
A Antenucci, M Barbero, S Dughera, G Ghigo - Tetrahedron, 2020 - Elsevier
Gomberg-Bachmann-Hey reactions were carried out in the presence of copper as a catalyst and gave rise to biaryls or heterobiaryls in good yields and in mild reaction conditions. A …
Number of citations: 11 www.sciencedirect.com

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